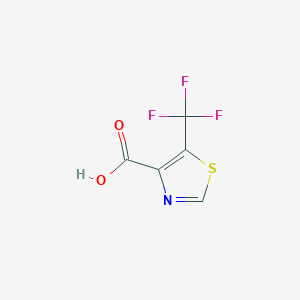
N-(2-Fluorobenzyl)-4-iodoaniline
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “N-(2-Fluorobenzyl)-4-iodoaniline” is not available, the synthesis of similar compounds involves various methods. For instance, the synthesis of fluorinated pyridines involves the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid . Another example is the synthesis of a palladium N-heterocyclic carbene (NHC) complex, which involved a compound with a 2-fluorobenzyl group .Aplicaciones Científicas De Investigación
-
Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
-
Scientific Field: Pharmacology
- Application : “25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine” is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .
- Method of Application : The metabolism of “25B-NBF” was investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .
- Results : “25B-NBF” was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .
-
Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
-
Scientific Field: Chemical Synthesis
- Application : “2-Fluorobenzyl chloride” is a chemical compound used in various chemical reactions .
- Method of Application : This compound is often used in chemical synthesis where it reacts with other compounds to form new substances .
- Results : The specific results or outcomes would depend on the particular reaction in which “2-Fluorobenzyl chloride” is used .
-
Scientific Field: Organic Chemistry
- Application : “N,N-diaryl-2,2-difluoroimidazol” is a new effective deoxyfluorination reagent applied for synthesis of fluorinated pyridines .
- Method of Application : Fluorination of pyrine-4(1H)-one with compound “N,N-diaryl-2,2-difluoroimidazol” in toluene at the presence of 3 equivalents of CsF at 80 °С leads to 4-fluoropyridine .
- Results : The reaction resulted in the formation of 4-fluoropyridine .
- Scientific Field: Chemical Synthesis
- Application : “N-(2-Fluorobenzyl)methanesulfonamide” is a chemical compound that might be used in various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
- Results : The specific results or outcomes would depend on the particular reaction in which “N-(2-Fluorobenzyl)methanesulfonamide” is used .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPTQRQTDLYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorobenzyl)-4-iodoaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

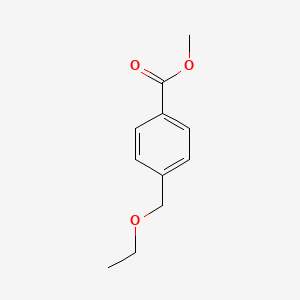
![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)
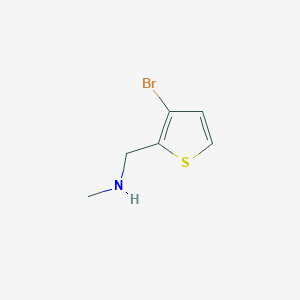
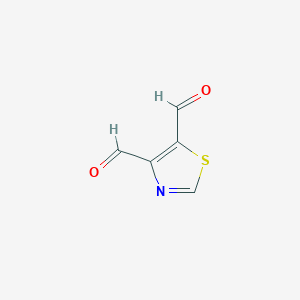
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
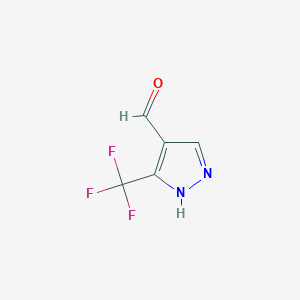
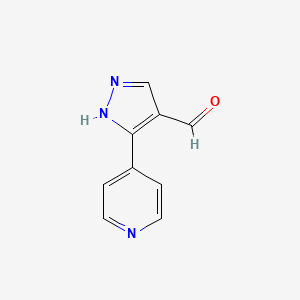
![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)
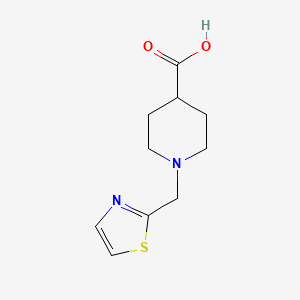
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)
